molecular formula C20H18N4O2 B2980503 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(tert-butylamino)naphthalene-1,4-dione CAS No. 371124-80-0

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(tert-butylamino)naphthalene-1,4-dione

Cat. No.: B2980503
CAS No.: 371124-80-0
M. Wt: 346.39
InChI Key: MJZJPQRNRBWJJP-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-(tert-butylamino)naphthalene-1,4-dione is a naphthoquinone-triazole hybrid compound characterized by a 1,4-naphthoquinone core substituted with a benzotriazole moiety at position 2 and a tert-butylamino group at position 2.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-3-(tert-butylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-20(2,3)21-16-17(24-15-11-7-6-10-14(15)22-23-24)19(26)13-9-5-4-8-12(13)18(16)25/h4-11,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZJPQRNRBWJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(tert-butylamino)naphthalene-1,4-dione , also known as a naphthoquinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer and antimicrobial properties, as well as relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4O2C_{15}H_{20}N_{4}O_{2} with a molecular weight of 288.34 g/mol. Its structure features a naphthalene backbone substituted with a benzo[d][1,2,3]triazole moiety and a tert-butylamino group. This unique combination is hypothesized to contribute to its biological activity.

PropertyValue
Molecular FormulaC15H20N4O2
Molecular Weight288.34 g/mol
CAS Number1015856-29-7
Chemical StructureChemical Structure

Anticancer Activity

Recent studies have indicated that naphthoquinone derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds similar to This compound have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis.

Case Study: Thymidylate Synthase Inhibition

In a study evaluating various naphthoquinone derivatives for their TS inhibitory activity, it was found that certain compounds exhibited IC50 values significantly lower than the standard drug Pemetrexed. For example:

CompoundIC50 (μM)Reference Drug IC50 (Pemetrexed)
Compound A1.957.26
Compound B2.187.26

These results suggest that the incorporation of specific functional groups can enhance the anticancer efficacy of naphthoquinones.

Antimicrobial Activity

The antimicrobial potential of This compound has also been explored. Similar compounds have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 μg/mL
Compound BS. aureus10 μg/mL

These findings highlight the potential of this compound as an antimicrobial agent.

Mechanistic Insights

The biological activities of This compound are likely attributed to its ability to interact with cellular targets through various mechanisms:

  • Enzyme Inhibition : By inhibiting enzymes such as thymidylate synthase, it disrupts DNA synthesis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Naphthoquinones can induce oxidative stress within microbial cells, leading to cell death.
  • Apoptosis Induction : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key structural analogs include:

Compound Name Substituents (Position 2 / Position 3) Molecular Weight (g/mol) PSA (Ų) Key Features Reference
Target Compound Benzotriazole / tert-butylamino 419.4* ~77 Bulky tert-butyl enhances lipophilicity
2-[(4-Phenyl)-triazol-1-yl]-naphthalene-1,4-dione (4j) Phenyl-triazole / H 317.3 67.2 Simpler structure; lower steric hindrance
2-[(1-Benzyl-triazol-4-yl)methylamino]-naphthalene-1,4-dione (7c) Benzyl-triazole / methylamino 385.4 87.2 Flexible benzyl linker; moderate polarity
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione Benzotriazole / 3-CF₃-phenylamino 434.4 76.9 Electron-withdrawing CF₃ enhances stability
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide (73) Benzotriazole-acetamide / 4-hydroxyphenyl 338.3 95.5 Polar hydroxyl improves water solubility

*Calculated molecular weight based on formula C₂₀H₁₈N₄O₂.

Key Observations :

  • The trifluoromethylphenylamino analog () exhibits higher molecular weight and stability due to the electron-withdrawing CF₃ group, but its PSA (76.9 Ų) is comparable to the target compound, suggesting similar solubility profiles .
Antiplasmodial Activity
  • 4j and 7c demonstrated moderate antiplasmodial activity against Plasmodium falciparum (IC₅₀: 5–10 μM), attributed to the naphthoquinone core’s redox-cycling properties. The tert-butylamino group in the target compound may enhance activity by improving cell penetration .
Antimicrobial Activity
  • Benzotriazole derivatives like 11 and 12 () showed potent activity against S. aureus and C. albicans (MIC: 8–16 μg/mL). The target compound’s tert-butyl group could similarly disrupt microbial membranes but requires empirical validation .
Anti-Inflammatory and Antioxidant Activity
  • 48 and 73 () reduced edema by 60–65% (vs. diclofenac) and scavenged free radicals (IC₅₀: 12–18 μM). The target compound’s quinone moiety may confer analogous redox activity, though steric effects from tert-butyl could modulate efficacy .
Anticonvulsant Activity
  • 60 and 61 () reduced seizure duration by 40–50% in rodent models. The target compound’s benzotriazole may similarly interact with neuronal ion channels, but the tert-butyl group’s impact remains unexplored .

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